1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
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Description
1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C18H21N3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.14561886 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications of similar compounds in developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), closely related to the dihydroisoquinoline part of the compound , are considered "privileged scaffolds" in drug discovery, showing promise in treating cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of THIQ derivatives in anticancer drug discovery (I. Singh & Purvi A. Shah, 2017).
Antibacterial Agents
Pyrimidine analogues have shown high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), suggesting their potential as antibacterial agents. The specificity and potency of these compounds against bacterial DHFR could lead to the development of new antibacterial drugs with a novel mechanism of action (Jay V. Johnson et al., 1989).
Anti-inflammatory Applications
The synthesis of benzimidazole and pyrimidine derivatives has been linked to significant anti-inflammatory activity. This underscores the potential use of related compounds in creating effective anti-inflammatory medications (Prakash Prajapat & G. L. Talesara, 2016).
Cyclization Reactions and Derivative Synthesis
The cyclization of cyanamides, including pyrimidine derivatives, leads to various heterocyclic compounds, indicating a broad application in synthetic chemistry for producing new molecules with potential biological activities (K. Shikhaliev et al., 2008).
Properties
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLNUSCNOHGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.